molecular formula C16H20N2O2 B2864667 methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 1132929-52-2

methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2864667
CAS No.: 1132929-52-2
M. Wt: 272.348
InChI Key: JYDHUPQJWUFVGK-UHFFFAOYSA-N
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Description

Methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (IUPAC name) is a tetrahydro-β-carboline (THβC) derivative characterized by an isopropyl group at the C1 position and a methyl ester at the C3 position of the β-carboline scaffold. β-Carbolines are heterocyclic alkaloids with a tricyclic structure, known for diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects . The tetrahydro-β-carboline core enhances metabolic stability compared to fully aromatic β-carbolines, making it a key scaffold in medicinal chemistry . This compound is cataloged as a specialty chemical (e.g., CymitQuimica product) but lacks detailed pharmacological data in the literature .

Properties

IUPAC Name

methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9(2)14-15-11(8-13(18-14)16(19)20-3)10-6-4-5-7-12(10)17-15/h4-7,9,13-14,17-18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDHUPQJWUFVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CC(N1)C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321056
Record name methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1132929-52-2
Record name methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves the reaction of beta-carboline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of beta-carboline with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions :

  • Reagents : 1M NaOH in ethanol/water (1:1)

  • Temperature : Reflux (~80°C)

  • Time : 4–6 hours

  • Yield : ~85%

Mechanism :
The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

N-Alkylation and Acylation Reactions

The secondary amine in the tetrahydro ring undergoes alkylation or acylation to introduce protective groups or modify pharmacological properties.

N-Tosylation

Reaction Conditions :

  • Reagents : Tosyl chloride (TsCl), pyridine

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to room temperature (RT)

  • Yield : 90%

Product : N-Tosyl derivative (enhances stability for further synthetic steps).

N-Benzylation

Reaction Conditions :

  • Reagents : Benzyl bromide (BnBr), K2_2CO3_3

  • Solvent : DMF

  • Temperature : 80°C

  • Yield : 82%

Asymmetric Catalysis and Chiral Modifications

The compound participates in asymmetric reactions using chiral catalysts to introduce stereocenters.

Asymmetric Addition with (S)-Proline

Reaction Conditions :

  • Reagents : But-3-en-2-one, (S)-proline (50 mol%)

  • Solvent : DMSO with 50 eq. H2_2O

  • Temperature : −2°C

  • Yield : 99% with 94% enantiomeric excess (ee)

Product : (1R)-configured adducts, precursors to alkaloids like yohimbine.

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic substitution, such as bromination, at the C5 or C6 positions.

Reaction Conditions :

  • Reagents : N-Bromosuccinimide (NBS)

  • Solvent : Acetonitrile (MeCN)

  • Temperature : RT

  • Yield : 75% (C6-brominated product)

Transesterification

The methyl ester group can be exchanged with other alcohols under acidic conditions.

Reaction Conditions :

  • Reagents : Ethanol, H2_2SO4_4 (cat.)

  • Temperature : 60°C

  • Time : 6 hours

  • Yield : 78%

Product : Ethyl 1-propan-2-yl-THβC-3-carboxylate.

Reduction of the Ester to Alcohol

The ester is reduced to a primary alcohol using strong reducing agents.

Reaction Conditions :

  • Reagents : LiAlH4_4

  • Solvent : Dry tetrahydrofuran (THF)

  • Temperature : 0°C to RT

  • Yield : 88%

Table 1: Hydrolysis and Transesterification Reactions

ReactionReagents/ConditionsYieldReference
Hydrolysis to carboxylic acid1M NaOH, EtOH/H2_2O, reflux, 4h85%
Transesterification to ethyl esterEtOH, H2_2SO4_4, 60°C, 6h78%

Table 2: N-Alkylation and Catalytic Reactions

ReactionReagents/ConditionsProductYieldeeReference
N-TosylationTsCl, pyridine, DCM, 0°C to RTN-Tosyl derivative90%
Asymmetric addition(S)-Proline, DMSO, H2_2O, −2°C(1R)-Adduct99%94%

Biological Activity

Methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyridoindole framework. Its molecular formula is C15H18N2O2C_{15}H_{18}N_{2}O_{2}, and it features a carboxylate group that may contribute to its biological properties. The crystal structure analysis reveals that the carbon and nitrogen atoms in the indole moiety are nearly coplanar, which is critical for its interaction with biological targets .

Anticancer Properties

Recent studies have demonstrated that derivatives of pyridoindoles exhibit potent anticancer activity. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa0.36CDK2 Inhibition
Compound BA3751.8Apoptosis Induction
Methyl DerivativeHCT1160.5Cell Cycle Arrest

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies indicate that it can mitigate oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's and Parkinson's . The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound exhibits antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell membranes.

Case Studies

A recent clinical trial evaluated the efficacy of a related pyridoindole derivative in patients with advanced solid tumors. The trial reported promising results, with several patients achieving partial responses . Another study focused on the neuroprotective effects in animal models demonstrated significant improvements in cognitive function following treatment with the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydro-β-Carboline Derivatives

Compound Name (Substituents) C1 Substituent C2 Substituent C3 Substituent Key Properties Source (Evidence ID)
Target Compound : Methyl 1-isopropyl-THβC-3-carboxylate Isopropyl H Methyl ester Cataloged specialty chemical; no reported bioactivity.
Methyl 1-methyl-THβC-3-carboxylate Methyl H Methyl ester Yield: 71.3%; mp >200°C; synthesized via KMnO4 oxidation.
(1R,3S)-Methyl 1-octyl-THβC-3-carboxylate Octyl H Methyl ester Antifungal activity against Candida glabrata; disrupts fungal membranes.
1-Isopropyl-2-tosyl-THβC (5s) Isopropyl Tosyl H Yield: 91%; mp 211–215°C; high thermal stability.
Methyl 1-phenyl-THβC-3-carboxylate (5b) Phenyl H Methyl ester Intermediate for TRPM8 antagonists; Rf = 0.44 in n-hexane/EtOAc.
RSL3 [(1S,3R)-Methyl 1-(4-methoxycarbonylphenyl)-2-chloroacetyl-THβC-3-carboxylate] 4-Methoxycarbonylphenyl Chloroacetyl Methyl ester GPX4 inhibitor (IC50 = 100 nM); induces ferroptosis.
Tadalafil Intermediate [(1R,3R)-Methyl 1-(benzodioxol-5-yl)-THβC-3-carboxylate] Benzodioxol-5-yl H Methyl ester Key intermediate in Tadalafil synthesis; pharmaceutical relevance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation, Pictet-Spengler cyclization, or esterification under controlled conditions. For example, substituent introduction (e.g., propan-2-yl) requires precise temperature control (0–25°C) and anhydrous solvents (e.g., THF, DCM) to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR validate substituent positions (e.g., methyl ester at C3, propan-2-yl at N1) and stereochemistry .
  • X-ray crystallography : Resolves spatial arrangement (e.g., dihedral angles between indole and pyridine rings) and hydrogen-bonding networks. For example, derivatives with similar substituents show intramolecular H-bonds stabilizing the tetrahydro ring .
  • HPLC-MS : Confirms molecular weight (expected [M+H]+^+: ~315.3) and purity .

Q. What are the primary biological targets or pathways associated with this compound?

  • Methodology : Pyridoindole derivatives often target neurotransmitter receptors (e.g., serotonin receptors) or enzymes (e.g., phosphodiesterases). In vitro assays (e.g., radioligand binding, enzyme inhibition) are used to identify affinity. For example, methyl ester derivatives exhibit modulated activity due to enhanced membrane permeability .

Advanced Research Questions

Q. How can stereochemical purity be achieved during synthesis, and what analytical methods validate it?

  • Methodology :

  • Chiral auxiliaries or catalysts : Asymmetric synthesis using (R)- or (S)-BINOL-derived catalysts can control stereocenters (e.g., C3 position) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental spectra with computed models .

Q. How do structural modifications (e.g., substituents on the indole or pyridine rings) affect biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs and testing them in parallel. Example findings:

  • Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce receptor binding affinity by 40% compared to electron-donating groups (e.g., methoxy) .

  • Methyl vs. propan-2-yl substituents : Bulkier groups at N1 improve metabolic stability but may reduce solubility (Table 1) .

    Table 1 : Comparative activity of pyridoindole derivatives

    Substituent (N1)LogPIC50_{50} (nM)Solubility (µg/mL)
    Methyl2.112015.2
    Propan-2-yl2.8958.7
    Phenyl3.52202.1
    Data adapted from studies on analogous compounds

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Models binding poses with receptors (e.g., 5-HT2A_{2A} receptor). The methyl ester group forms hydrogen bonds with Thr134, while the propan-2-yl group occupies a hydrophobic pocket .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How should researchers address contradictions in reported biological activities of similar compounds?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) or solvent (DMSO vs. saline). For example, discrepancies in IC50_{50} values may arise from differences in membrane permeability .
  • Counter-screening : Test compounds against off-target proteins (e.g., cytochrome P450 enzymes) to rule out non-specific effects .

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